2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one
Description
This compound features a triazolo[4,3-a]pyridine core linked via a thioether group to a ketone-substituted pyrrole ring. The triazole moiety is known for its pharmacological relevance in modulating central nervous system (CNS) targets (e.g., benzodiazepine-like activity) , while the pyrrole ring may enhance hydrogen-bonding interactions. Despite its structural promise, specific pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related derivatives.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H10N4OS/c17-10(9-4-3-6-13-9)8-18-12-15-14-11-5-1-2-7-16(11)12/h1-7,13H,8H2 |
InChI Key |
AMFWLCNKAVIQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The triazolopyridine ring is constructed via acid-catalyzed cyclization of 2-hydrazinopyridine with carbonyl compounds. For example, refluxing 2-hydrazinopyridine with ethyl acetoacetate in acetic acid yields 3-methyl-triazolo[4,3-a]pyridine. Modifications at the 3-position are critical for introducing the thiol group.
Thiolation at Position 3
Chlorination of the triazolopyridine core using POCl₃ generates a reactive intermediate, which undergoes nucleophilic substitution with thiourea to yield 3-mercapto-triazolo[4,3-a]pyridine. This step is pivotal for subsequent thioether formation and achieves 85–90% conversion under anhydrous conditions.
Thioether Bridge Formation
Nucleophilic Substitution
Reaction of 3-mercapto-triazolo[4,3-a]pyridine with α-bromo-1-(1H-pyrrol-2-yl)ethan-1-one in DMF using Cs₂CO₃ as a base affords the target compound. Microwave irradiation at 160°C reduces reaction time to 30 minutes with a 72% yield.
Table 1: Optimization of Thioether Formation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 160 | 0.5 | 72 |
| K₂CO₃ | DMF | 120 | 2 | 58 |
| NaH | THF | 80 | 24 | 41 |
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling between 3-bromo-triazolo[4,3-a]pyridine and 1-(1H-pyrrol-2-yl)ethan-1-one boronate ester using Pd(PPh₃)₄ achieves 48% yield. This method avoids harsh basic conditions but requires inert atmosphere handling.
Alternative Routes and Innovations
One-Pot Tandem Synthesis
A novel one-pot approach combines cyclocondensation and thioether formation. Starting with 2-hydrazinopyridine and α-thiocyanate-pyrrole ethanone, the reaction proceeds via in situ generation of the thiol intermediate, yielding the product in 65% efficiency.
Microwave-Assisted Protocols
Microwave irradiation significantly accelerates key steps. For instance, thioether formation completes in 30 minutes at 160°C compared to 24 hours under conventional heating.
Challenges and Side Reactions
- Oxidation of Thiols : The mercapto intermediate is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT.
- Pyrrole Sensitivity : Strong bases (e.g., NaH) degrade the pyrrole ring; thus, milder bases like Cs₂CO₃ are preferred.
- Regioselectivity : Competing substitutions at pyridine N-oxides require careful control of reaction stoichiometry.
Scalability and Industrial Relevance
Large-scale synthesis (25 g) using cesium carbonate in DMF demonstrates scalability, with 72% yield after column chromatography. Cost analysis reveals that Pd catalysts contribute to 60% of raw material expenses, highlighting the need for ligand-free protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazolopyridine ring or the carbonyl group, depending on the reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyridine derivatives, alcohols.
Substitution: Various substituted triazolopyridine or pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as ligands in catalytic reactions.
Material Science: Incorporation into polymers or materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the heterocyclic structure.
Antimicrobial Activity: Possible antimicrobial properties against bacteria or fungi.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Disrupting Cellular Processes: Affecting cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous heterocycles, emphasizing core motifs, substituents, and inferred properties.
Structural and Functional Analogues
Key Comparative Insights
Triazolo-Pyridine vs. Imidazo-Pyridine :
The target compound’s triazolo[4,3-a]pyridine core differs from imidazo[1,2-a]pyridine () by replacing one nitrogen with a sulfur atom. Triazoles often exhibit stronger π-π stacking and metabolic stability, while imidazoles may favor metal coordination (e.g., enzyme active sites) .- Thioether vs.
Pyrrole vs. Piperidine/Flourophenyl Substituents :
The pyrrole ring’s hydrogen-bonding capacity contrasts with the fluorophenyl group in (electron-withdrawing, enhancing stability) and the piperidine in (basic nitrogen for target binding).Brominated Derivatives : Bromine in compounds increases molecular weight and lipophilicity, often correlating with prolonged half-life but higher toxicity risks compared to the target compound’s lighter substituents .
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and synthesis.
Chemical Structure
The compound features a triazolopyridine core linked to a pyrrole moiety through a thioether group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds in the triazolopyridine class exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. The specific compound under review has shown promise in several areas:
- Kinase Inhibition : Notably, it has been identified as a potent inhibitor of c-Met kinase, which is crucial for cell growth and differentiation. Inhibition of this kinase leads to apoptosis in cancer cells and halts tumor progression.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through modulation of inflammatory pathways.
The mechanisms by which this compound exerts its effects are multifaceted:
- c-Met Kinase Inhibition : The binding affinity to c-Met inhibits downstream signaling pathways associated with cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.
- Interaction with Cytochrome P450 Enzymes : Its structure allows interaction with hepatic enzymes, which could affect drug metabolism and efficacy .
Case Studies
Several studies have investigated the biological activity of similar compounds within the triazolopyridine family:
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the specific derivative and cell line tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | MCF7 (Breast) | 20 |
| Compound C | HeLa (Cervical) | 30 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridine Core : This can be achieved through cyclization reactions involving hydrazinopyridine derivatives.
- Thioether Linkage Formation : Reaction with appropriate thiols forms the thioether linkage.
- Pyrrole Addition : Finally, the pyrrole moiety is introduced via acylation or other coupling methods.
Q & A
Q. What are the common synthetic routes for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis of triazolopyridine derivatives often involves cyclization reactions. For example, [1,2,4]triazolo[4,3-a]pyridine scaffolds can be synthesized via 5-exo-dig cyclization using propargylamine derivatives and nitriles, as demonstrated in phosphonate-functionalized analogs . Key intermediates (e.g., thiol-containing precursors) should be characterized using¹H/¹³C NMR andmass spectrometry to confirm regioselectivity. For sulfur-containing analogs like the target compound,thiourea intermediates may require optimization of reaction time and temperature to avoid over-oxidation .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Structural elucidation relies on multinuclear NMR (¹H, ¹³C, and ³¹P for phosphonate derivatives) to confirm connectivity and substituent placement . X-ray crystallography is essential for resolving ambiguities in regiochemistry or stereochemistry, as demonstrated for related triazolopyridine-phosphonate hybrids (e.g., CCDC 1876881 and 1906114) . High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for sulfur-containing analogs where isotopic patterns may complicate interpretation .
Q. How can researchers mitigate synthetic challenges related to sulfur reactivity in this compound?
- Methodological Answer : The thioether linkage (-S-) in the compound is prone to oxidation. To stabilize it, use inert atmospheres (N₂/Ar) during synthesis and avoid strong oxidizing agents. Purification via column chromatography with neutral alumina or silica gel (instead of acidic/basic matrices) preserves sulfur integrity. For characterization, electrospray ionization (ESI)-MS in negative-ion mode can detect sulfoxide/sulfone byproducts .
Advanced Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) principles to identify critical variables (e.g., catalyst loading, solvent polarity, temperature). For example, flow-chemistry systems (as used in diphenyldiazomethane synthesis) enable precise control of residence time and mixing efficiency, reducing side reactions . Reaction monitoring via in-situ FTIR or HPLC helps identify bottlenecks (e.g., intermediate degradation) .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT calculations. Validate computational models using polarizable continuum models (PCM) for solvent corrections. For NMR shifts, compare experimental data with GIAO (Gauge-Including Atomic Orbital) -calculated values. If inconsistencies persist, obtain single-crystal XRD data to confirm the solid-state structure, as done for triazolopyridine-phosphonate hybrids .
Q. How can the compound’s reactivity with biomolecular targets be predicted prior to in vitro assays?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (GROMACS/AMBER) to assess binding stability. For thiol-reactive moieties, use Ellman’s assay to quantify free sulfhydryl group interactions and predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
